
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves multiple steps, including the preparation of the individual components and their subsequent combination under specific reaction conditions. The synthetic routes typically involve the use of reagents such as sulfonating agents, diazonium salts, and morpholine derivatives. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties and its ability to act as a drug precursor. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium can be compared with other similar compounds, such as 3,5-dicarboxybenzenesulfonate and 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium. These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications that set it apart from its analogs.
Propriétés
Numéro CAS |
83749-57-9 |
|---|---|
Formule moléculaire |
C14H20N3O3.C8H5O7S C22H25N3O10S |
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium |
InChI |
InChI=1S/C14H20N3O3.C8H6O7S/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h9-10H,3-8H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
Clé InChI |
RYZUQTIMJZVXNG-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


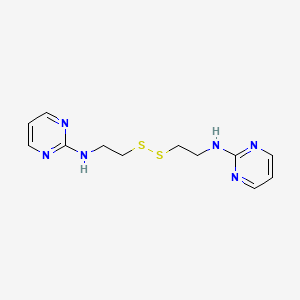

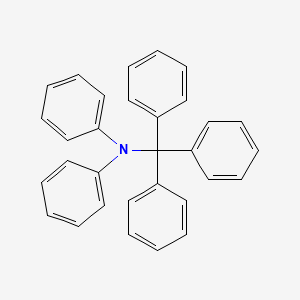
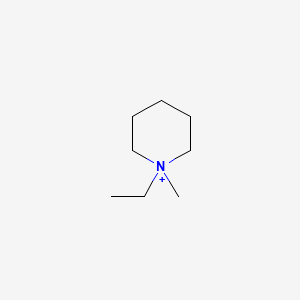
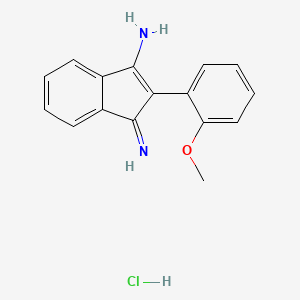
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
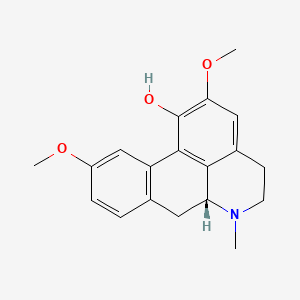
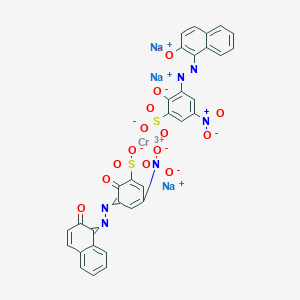
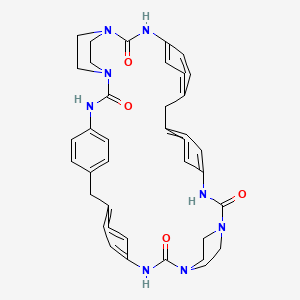

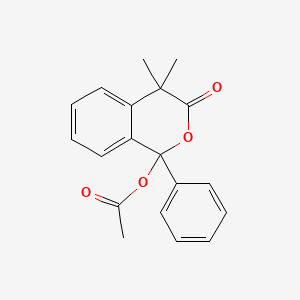
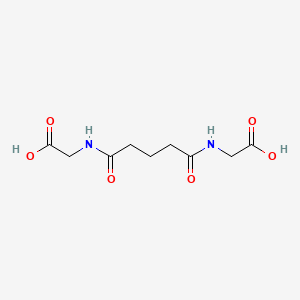
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)

